3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is systematically named according to IUPAC guidelines as (2E)-3-(9H-pyrido[3,4-b]indol-1-yl)-2-methylprop-2-en-1-ol . This nomenclature reflects its core beta-carboline structure fused with a propenol substituent. The beta-carboline system, formally designated as 9H-pyrido[3,4-b]indole, consists of a pyridine ring fused to an indole moiety at positions 3 and 4. The substituent at position 1 of the beta-carboline core is a 2-methylprop-2-en-1-ol group, which adopts an (E) configuration at the double bond between C2 and C3 of the propenol chain.
The structural formula (Figure 1) highlights the planar beta-carboline aromatic system and the trans-configuration of the propenol side chain. The molecular formula is C₁₅H₁₄N₂O , with a molecular weight of 238.29 g/mol . The SMILES notation for the compound is CC(=O)C1=NC=C2C(=C1)C3=CC=CC=C3N2 , which encodes the connectivity of the beta-carboline core and the substituent.
Alternative Chemical Designations and Registry Identifiers
This compound is recognized by multiple synonyms and registry identifiers across chemical databases:
Notably, no CAS Registry Number has been assigned to this specific stereoisomer in the publicly available databases referenced. The compound’s structural uniqueness arises from the combination of the beta-carboline scaffold and the geometrically constrained propenol group, which distinguishes it from simpler beta-carboline derivatives such as 9-methyl-9H-beta-carboline (CAS 2521-07-5).
Isomeric Considerations and Stereochemical Configuration
The propenol side chain introduces geometric isomerism due to the presence of a double bond between C2 and C3. The (2E) designation specifies that the higher-priority substituents (the beta-carboline group and the hydroxyl-bearing carbon) are on opposite sides of the double bond. This configuration minimizes steric hindrance between the bulky beta-carboline system and the methyl group, stabilizing the trans isomer (Figure 2).
No evidence of tautomerism is reported for this compound, as the beta-carboline core remains in its 9H tautomeric form under standard conditions. The hydroxyl group at position 1 of the propenol chain may participate in hydrogen bonding, influencing the compound’s solubility and reactivity. Rotational isomerism is restricted due to the rigidity of the conjugated double bond system in the propenol moiety.
Table 1: Key Stereochemical and Isomeric Properties
Properties
CAS No. |
143702-53-8 |
|---|---|
Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-methyl-3-(9H-pyrido[3,4-b]indol-1-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C15H14N2O/c1-10(9-18)8-14-15-12(6-7-16-14)11-4-2-3-5-13(11)17-15/h2-8,17-18H,9H2,1H3 |
InChI Key |
DUJXQCCPDNEOQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=NC=CC2=C1NC3=CC=CC=C23)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol typically involves the condensation of a beta-carboline precursor with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 9H-beta-carboline-1-carbaldehyde and 2-methylprop-2-en-1-ol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, followed by purification through column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Beta-carboline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex beta-carboline derivatives.
Medicine: Explored for its neuroprotective properties and potential use in treating neurological disorders.
Industry: Utilized in the development of novel pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Beta-carboline derivatives share a common core but differ in substituents, which critically modulate their biological activity. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural Comparison

Key Observations:
Beta-Carboline vs. Nitroimidazole Scaffolds: While beta-carbolines (e.g., harmine) target neurological pathways, nitroimidazoles like [18F]-fluoromisonidazole are radiopharmaceuticals used in oncology . The propenol side chain in the target compound contrasts with the fluorinated hydroxypropyl chain in [18F]-fluoromisonidazole, highlighting divergent applications—neuroactivity vs. diagnostic imaging.
Pharmacological and Analytical Insights
- MAO Inhibition: Harmine’s MAO-A inhibition (IC₅₀ ~5 nM) is well-documented, whereas the target compound’s propenol substituent could alter binding affinity due to steric or electronic effects.
- Imaging Applications : Unlike [18F]-fluoromisonidazole, which leverages fluorine-18 for PET imaging, the target compound lacks radioisotopic labeling but may serve as a lead for neuroimaging probes if modified.
Research Findings and Limitations
- Gaps in Evidence : The provided materials lack direct pharmacological or structural data on this compound, necessitating extrapolation from related compounds.
Biological Activity
3-(9H-beta-Carbolin-1-yl)-2-methylprop-2-en-1-ol is a compound that belongs to the beta-carboline family, which is known for its diverse biological activities. This article focuses on the biological activity of this compound, particularly its antitumor, antibacterial, and neuroprotective properties, supported by various research findings and case studies.
Chemical Structure and Properties
The compound can be described by its structure, which features a beta-carboline moiety linked to a 2-methylprop-2-en-1-ol functional group. This unique structure contributes to its biological activity.
Antitumor Activity
Research has shown that beta-carboline derivatives exhibit significant antitumor activity. In one study, various beta-carboline derivatives were synthesized and evaluated for their effects on human tumor cell lines, including A549 (lung cancer), K562 (leukemia), PC-3 (prostate cancer), and T47D (breast cancer) cells.
In Vitro Studies
The compound demonstrated notable inhibitory effects against the PC-3 cell line with an IC50 value of approximately 9.86 µM. Mechanistic studies indicated that it induced apoptosis and caused an accumulation of reactive oxygen species (ROS), leading to cell cycle arrest in the G0/G1 phase. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | PC-3 | 9.86 | Induces apoptosis, ROS accumulation |
| Harmine (control) | PC-3 | 30 | Induces apoptosis |
Antibacterial Activity
The antibacterial properties of beta-carbolines have also been explored. A study examining various derivatives indicated that they exhibited better activity against gram-positive bacteria compared to gram-negative strains.
Case Study
In a specific case involving the antibacterial activity of beta-carboline derivatives, compounds were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial potential.
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Beta-Carboline Derivative A | Staphylococcus aureus | 5 |
| Beta-Carboline Derivative B | Escherichia coli | 20 |
Neuroprotective Effects
Beta-carbolines are also noted for their neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. The mechanisms involve modulation of neurotransmitter systems and reduction of oxidative stress.
Research Findings
A recent study highlighted the potential of beta-carboline derivatives in protecting neuronal cells from oxidative damage. The compounds were shown to enhance the activity of antioxidant enzymes and reduce markers of oxidative stress.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
